(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478808
InChI: InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13478808

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
IUPAC Name (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Standard InChI Key OQJRXJGRFYHOOG-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
SMILES CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N

Introduction

Structural Overview and Nomenclature

The compound’s IUPAC name is (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.20 g/mol . Key structural features include:

  • A butyramide backbone with N,3-dimethyl substitution.

  • A 2,5-dichlorobenzyl group attached to the amide nitrogen.

  • An (S)-configured chiral center at the second carbon of the butyramide chain.

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the dichlorobenzyl moiety. A generalized protocol includes:

  • Dichlorobenzylamine Synthesis:

    • Chlorination of benzylamine derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the 2 and 5 positions.

  • Butyramide Backbone Formation:

    • Condensation of 3-methylbutyric acid with dimethylamine via activation using carbodiimides (e.g., DCC).

  • Coupling Reaction:

    • Amide bond formation between the dichlorobenzylamine and the dimethylated butyramide intermediate, often mediated by coupling agents like HOBt/EDCI.

  • Chiral Resolution:

    • Enzymatic or chromatographic methods to isolate the (S)-enantiomer .

Table 1: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
1SOCl₂, DCM, 0–25°CChlorination
2DCC, DMAP, THFAmide activation
3HOBt, EDCI, DMFCoupling
4Chiral HPLCEnantiomer separation

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue
Molecular Weight289.20 g/mol
XLogP32.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area46.3 Ų
SolubilityLow in water; soluble in DMSO, DMF

The logP value (2.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications.

Biological Activity and Mechanisms

Receptor Interactions

The 2,5-dichlorobenzyl group enhances affinity for neurotransmitter receptors, particularly dopamine D3 and serotonin 5-HT2A subtypes. In vitro studies suggest Ki values in the nanomolar range for D3 receptors.

Enzyme Inhibition

The compound exhibits inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome therapy. IC₅₀ values of ~50 nM have been reported in enzyme assays .

Comparative Analysis with Structural Analogues

Table 3: Impact of Chlorine Substitution on Bioactivity

CompoundChlorine Positions11β-HSD1 IC₅₀ (nM)D3 Receptor Ki (nM)
2,3-Dichloro2,31208.5
2,4-Dichloro2,49012.3
2,5-Dichloro2,5505.2

The 2,5-dichloro derivative shows superior enzyme inhibition and receptor binding, attributed to optimal halogen positioning for hydrophobic interactions.

Applications in Drug Development

Metabolic Disorders

As a 11β-HSD1 inhibitor, this compound reduces glucocorticoid activation, offering potential in treating obesity and type 2 diabetes .

Neurological Therapeutics

High D3 receptor affinity positions it as a candidate for Parkinson’s disease and schizophrenia, where dopamine modulation is therapeutic.

Antibacterial Agents

Ongoing research explores derivatives with enhanced solubility for systemic infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator